2,3-DIMETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Overview
Description
2,3-DIMETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE is a useful research compound. Its molecular formula is C22H18ClN3O4 and its molecular weight is 423.8 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 6-amino-4-(4-chlorophenyl)-5-cyano-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate is 423.0985838 g/mol and the complexity rating of the compound is 798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Reactivity Studies
- Research on the chemical reactivity of similar compounds, like ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-1-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-6-oxo-1,6-dihydropyridine-3-carboxylate, has explored their condensation reactions under various conditions, leading to the formation of different chromanone and chromenone products. These reactions are significant for understanding the chemical behavior of similar dihydropyridine derivatives (El‐Shaaer et al., 2014).
Structural Analysis and Crystallography
- Crystallographic studies have been conducted on related compounds to understand their molecular structure and behavior. For instance, the study of crystal structures of calcium channel antagonists, including various dihydropyridine derivatives, revealed insights into their molecular conformations and pharmacological activities (Fossheim et al., 1982).
Application in Dye Synthesis
- In the field of dye synthesis, derivatives of dihydropyridine have been used to synthesize disperse dyes. These dyes exhibit good levelness, excellent fastness properties, and are applied to polyester and nylon fabrics, showcasing a range of shades (Abolude et al., 2021).
Enantioselective Reactions
- Studies have also focused on the enantioselectivity of dihydropyridine derivatives. For example, reactions involving Candida rugosa lipase have shown high enantioselectivity in the kinetic resolution of certain dihydropyridine derivatives. This aspect is crucial for creating specific enantiomers of compounds, which can have different biological activities (Sobolev et al., 2002).
Synthesis and Characterization
- The synthesis and characterization of novel dihydropyridine derivatives have been a subject of extensive research. Efficient and environment-friendly methods for synthesizing these compounds, including variants of dimethyl dihydropyridine derivatives, have been developed. These studies are significant for expanding the applications of these compounds in various fields (ALJumaili, 2016).
Electrophysiological Studies
- Some dihydropyridine derivatives have been studied for their pharmacological properties, particularly as calcium channel antagonists. Their electrophysiological activities, as revealed through crystallographic analysis, have provided insights into their potential therapeutic applications (Triggle et al., 1980).
Properties
IUPAC Name |
dimethyl 6-amino-4-(4-chlorophenyl)-5-cyano-1-phenyl-4H-pyridine-2,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4/c1-29-21(27)18-17(13-8-10-14(23)11-9-13)16(12-24)20(25)26(19(18)22(28)30-2)15-6-4-3-5-7-15/h3-11,17H,25H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFPXKUTTWKKIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C(=C(C1C2=CC=C(C=C2)Cl)C#N)N)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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